5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound appears to contain several functional groups including a piperazine ring, a nitro group, a benzylidene group, a thioxo group, and a thiazolidinone ring. Piperazine is a cyclic compound consisting of two nitrogen atoms . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. Benzylidene is a type of imine that has a double bond between a carbon and a nitrogen . Thioxo refers to the presence of a sulfur atom in place of an oxygen atom in a carbonyl group. Thiazolidinone is a heterocyclic compound that contains a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, nitro group, benzylidene group, thioxo group, and thiazolidinone ring would all contribute to its overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. These properties are typically determined experimentally. Without specific data, it’s not possible to provide the physical and chemical properties for this compound .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular application of the compound. Without specific information or research, it’s not possible to determine the mechanism of action for this compound .
Safety and Hazards
The safety and hazards associated with a compound are typically determined through testing and are often included in a material safety data sheet (MSDS). This would include information on toxicity, flammability, and environmental impact. Without an MSDS or specific safety data, it’s not possible to provide the safety and hazards for this compound .
Future Directions
The future directions for research on this compound would depend on its potential applications. This could include further studies to determine its physical and chemical properties, testing to determine its biological activity, or research into potential uses in fields such as medicine or materials science .
Properties
IUPAC Name |
(5E)-5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c1-17-4-6-18(7-5-17)11-3-2-10(8-12(11)19(21)22)9-13-14(20)16-15(23)24-13/h2-3,8-9H,4-7H2,1H3,(H,16,20,23)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKVPFJSCGSVFF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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